1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine
Overview
Description
1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine is a chemical compound with the molecular formula C12H17FN2O2S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine is currently unknown. It is structurally similar to piperazine, which is known to have anthelmintic action
Mode of Action
Piperazine compounds, however, generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism . It’s possible that this compound may have a similar mode of action, but this is purely speculative at this point.
Biochemical Analysis
Biochemical Properties
1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dopamine receptors, particularly the D4 subtype, which is involved in neurotransmission . The nature of these interactions includes binding to the receptor sites, which can modulate the receptor’s activity and influence downstream signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine receptors can affect neurotransmitter release and neuronal activity . Additionally, it may impact the expression of genes involved in cell growth and differentiation, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to dopamine receptors, particularly the D4 subtype, and modulates their activity . This binding can lead to either inhibition or activation of the receptor, depending on the context, and subsequently alter the signaling pathways associated with these receptors. Additionally, it may influence the expression of genes involved in neurotransmission and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation can lead to the formation of metabolites that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular function, including changes in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that high doses can cause adverse effects, including neurotoxicity and hepatotoxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and subsequent biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 1-ethylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can help streamline the production process and reduce costs. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool compound for studying the biological activity of piperazine derivatives and their interactions with various biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-4-((4-chlorophenyl)sulfonyl)piperazine
- 1-Ethyl-4-((4-bromophenyl)sulfonyl)piperazine
- 1-Ethyl-4-((4-methylphenyl)sulfonyl)piperazine
Uniqueness
1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-ethyl-4-(4-fluorophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-2-14-7-9-15(10-8-14)18(16,17)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHODAXGPPGITG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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